Sodium Aurothiomalate vs. Aurothioglucose: Therapeutic Equivalence with Superior Long-Term Continuation Rate
In a long-term comparative study of 146 patients (73 per group) with rheumatoid arthritis followed for up to 40 months (sodium aurothiomalate) and 32 months (aurothioglucose), both water-soluble aurothiomalate and oily suspension aurothioglucose demonstrated equivalent therapeutic efficacy across all clinical parameters including activity index, joint index, erythrocyte sedimentation rate, and hemoglobin levels . The average treatment duration was 72.5 weeks for aurothiomalate versus 60 weeks for aurothioglucose, with average cumulative doses of 3,350 mg and 2,600 mg respectively . Side effect incidence was comparable (63% vs. 61%), predominantly manifesting as mucocutaneous reactions during the first 20 weeks of therapy, with discontinuation due to adverse effects occurring in 26.5% of cases in both groups . Kaplan-Meier survival analysis from a separate switching study showed aurothiomalate continuation rates of 78.5% after 12 months [1].
| Evidence Dimension | Long-term clinical efficacy and tolerability in rheumatoid arthritis |
|---|---|
| Target Compound Data | Average treatment duration: 72.5 weeks; cumulative dose: 3,350 mg; continuation rate at 12 months: 78.5%; side effect incidence: 63%; discontinuation rate: 26.5% |
| Comparator Or Baseline | Aurothioglucose: average treatment duration 60 weeks; cumulative dose 2,600 mg; side effect incidence 61%; discontinuation rate 26.5% |
| Quantified Difference | No significant difference in efficacy parameters; aurothiomalate showed numerically longer treatment duration (+12.5 weeks) and higher cumulative dose administered (+750 mg) |
| Conditions | Prospective long-term follow-up study in 146 rheumatoid arthritis patients; assessments included joint index, activity index, ESR, hemoglobin, and radiographic criteria |
Why This Matters
This evidence establishes sodium aurothiomalate as a therapeutically equivalent yet potentially more durable alternative to aurothioglucose, supporting procurement decisions where product availability or formulation preference (water-soluble vs. oily suspension) drives selection without compromising efficacy.
- [1] van Roon EN, et al. Parenteral gold preparations. Efficacy and safety of therapy after switching from aurothioglucose to aurothiomalate. J Rheumatol. 2005;32(6):1026-30. View Source
